molecular formula C17H12FN3OS3 B2855978 2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide CAS No. 895490-40-1

2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide

Cat. No. B2855978
CAS RN: 895490-40-1
M. Wt: 389.48
InChI Key: RXYSZMDHNADGTJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a fluorophenyl group, a sulfanyl group, a thiazole group, and a benzothiazole group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would require techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the sulfanyl group could participate in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Pharmaceutical Research

Thiazole derivatives, such as the compound , are known for their wide range of biological activities. They have been studied for their potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents . The presence of the fluorophenyl group could also influence the compound’s ability to interact with various biological targets, potentially leading to new drug discoveries.

Organic Light-Emitting Diodes (OLEDs)

Compounds containing benzothiazole structures have been utilized in the development of OLEDs due to their excellent luminescent properties . The specific structure of this compound, with its fluorophenyl and thiazole components, could be explored for creating more efficient light-emitting materials in display and lighting technologies.

Organophotocatalysis

The compound’s structure suggests potential use in visible-light organophotocatalysis . This application is crucial for developing new synthetic pathways in organic chemistry, potentially enabling more environmentally friendly reactions with higher selectivity and lower energy consumption.

Agricultural Chemistry

Thiazole derivatives have been used in the synthesis of agrochemicals . The compound could be explored for its potential use in developing new pesticides or herbicides, offering a possibly safer and more effective means of pest and weed control in agriculture.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

Given the diverse biological activities of similar compounds, this molecule could be a potential candidate for further study in medicinal chemistry. Future research could explore its synthesis, structural characterization, and biological testing .

Mechanism of Action

Mode of Action

Based on its structural features, it is plausible that it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

The ADME properties of F2537-1375 are currently unknown. These properties, which include absorption, distribution, metabolism, and excretion, are critical for understanding the compound’s bioavailability and overall pharmacokinetic profile .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets. Specific information on how these factors influence the action of f2537-1375 is currently unavailable .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS3/c1-9-19-12-6-7-13-16(15(12)24-9)25-17(20-13)21-14(22)8-23-11-4-2-10(18)3-5-11/h2-7H,8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYSZMDHNADGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide

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